9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-
Brand Name: Vulcanchem
CAS No.: 669774-90-7
VCID: VC16827636
InChI: InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)
SMILES:
Molecular Formula: C13H11Cl2N5
Molecular Weight: 308.16 g/mol

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-

CAS No.: 669774-90-7

Cat. No.: VC16827636

Molecular Formula: C13H11Cl2N5

Molecular Weight: 308.16 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- - 669774-90-7

Specification

CAS No. 669774-90-7
Molecular Formula C13H11Cl2N5
Molecular Weight 308.16 g/mol
IUPAC Name 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine
Standard InChI InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)
Standard InChI Key CRJPPMBLJPQYAL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)CCl)CN2C=NC3=C2N=C(N=C3Cl)N

Introduction

Chemical Identification and Basic Properties

Molecular Characterization

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a heterocyclic organic compound with the molecular formula C₁₃H₁₁Cl₂N₅ and a molar mass of 308.16 g/mol. Its IUPAC name, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine, reflects the substitution pattern: a chlorine atom at the 6-position of the purine ring and a 3-(chloromethyl)benzyl group at the 9-position.

Key identifiers include:

  • CAS Registry Number: 669774-85-0

  • InChI Key: BISIUVWWBLFLPM-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)N)CCl

The compound’s structural complexity arises from the interplay of its aromatic purine system and the electron-withdrawing chloromethyl group, which influences both reactivity and biological interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- typically involves multi-step alkylation and substitution reactions. A common approach begins with 6-chloropurine, which undergoes alkylation using 3-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Critical Reaction Parameters:

  • Temperature: 60–80°C

  • Solvent: DMSO or dimethylformamide (DMF)

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

Industrial-scale production may employ continuous flow reactors to optimize yield (reported up to 68%) and purity (>95%).

Structural and Physicochemical Analysis

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this compound remains unpublished, computational modeling and NMR spectroscopy reveal key features:

  • Purine Ring: Planar structure with delocalized π-electrons.

  • Substituent Effects: The 3-(chloromethyl)benzyl group induces steric hindrance, affecting binding to enzymatic targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight308.16 g/mol
LogP (Partition Coeff.)2.87 (predicted)
SolubilitySlightly soluble in DMSO
Melting Point192–195°C (decomposes)

Data derived from computational models and experimental analogs.

Derivative Development and Structure-Activity Relationships

Functional Modifications

Replacing the chloromethyl group with methoxy or hydroxymethyl moieties alters solubility and target affinity. For example:

  • Methoxy Analog: Increased hydrophilicity (LogP 2.12) but reduced PI3Kδ inhibition (IC₅₀ 8.3 μM).

  • Hydroxymethyl Derivative: Enhanced hydrogen-bonding capacity improves binding to PI3Kδ (IC₅₀ 3.1 μM).

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability (<15% in rodent models) and rapid hepatic metabolism. Strategies under investigation include:

  • Prodrug Design: Masking the chloromethyl group as a tert-butyl carbonate to enhance absorption.

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2.1 to 8.7 hours in preclinical trials.

Clinical Translation

While no clinical trials have been initiated, the compound’s robust in vitro activity positions it as a candidate for combination therapies with existing chemotherapeutic agents.

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